![molecular formula C18H14F2N2O2 B2861984 2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide CAS No. 1206989-03-8](/img/structure/B2861984.png)
2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide
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Overview
Description
The compound “2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-b][1,3]thiazole ring, a bromophenyl group, and a cyclohexenyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds are often synthesized through multi-step reactions involving the coupling of appropriate bromo ketones and amines .Molecular Structure Analysis
The molecular structure of this compound is likely to be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. These properties could be determined using various analytical techniques .Scientific Research Applications
Antimicrobial Activity
Compounds containing the imidazo[2,1-b]thiazole moiety have been evaluated for their antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. In one study, derivatives of this moiety demonstrated promising antimicrobial properties, assessed through the microbroth dilution technique, against various bacterial and fungal strains, as well as Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Cytotoxic and Anticancer Potential
Novel compounds bearing the imidazo[2,1-b]thiazole scaffold have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives showed potential as inhibitors, indicating the therapeutic relevance of these compounds in cancer treatment (Ding et al., 2012).
Antitumor Activity
The imidazo[2,1-b][1,3]thiazole system has been explored for its antitumor properties. A novel method for assembling this system showed that certain derivatives possess moderate ability to suppress the growth of kidney cancer cells, highlighting the potential of these compounds in antitumor therapy (Potikha & Brovarets, 2020).
Insecticidal Properties
Research into the insecticidal properties of compounds containing the imidazo[2,1-b]thiazole moiety has shown promising results. Derivatives have been assessed against the cotton leafworm, Spodoptera littoralis, demonstrating potential applications in agricultural pest management (Fadda et al., 2017).
Antioxidant Activity
The antioxidant activity of compounds with the imidazo[2,1-b]thiazole scaffold has been investigated, with some derivatives showing significant activity. This highlights the potential of these compounds in combating oxidative stress-related diseases (Talapuru et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This interaction inhibits the enzyme’s activity, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. The disruption of these critical metabolic processes leads to the inhibition of bacterial growth .
Biochemical Pathways
The affected pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. This disruption affects various downstream metabolic processes that rely on coenzyme A, including the TCA cycle and fatty acid metabolism, leading to the inhibition of bacterial growth .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By disrupting critical metabolic processes within the bacterium, the compound effectively inhibits the growth of Mycobacterium tuberculosis .
properties
IUPAC Name |
methyl 8-fluoro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-10-6-7-11(8-14(10)20)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-13(17)19/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOFYXWTWKMBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate |
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